molecular formula C14H14FN5O2 B7092504 5-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]-1H-pyridazin-4-one

5-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]-1H-pyridazin-4-one

Cat. No.: B7092504
M. Wt: 303.29 g/mol
InChI Key: RXUHEFUAZWOIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]-1H-pyridazin-4-one is a complex organic compound that features a pyridazinone core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and piperazine moieties in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]-1H-pyridazin-4-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

    Synthesis of 5-fluoropyridine-2-amine: This intermediate can be synthesized via the diazotization of 5-fluoropyridine-2-amine with sodium nitrite in the presence of hydrochloric acid, followed by reduction.

    Formation of piperazine derivative: The piperazine moiety is introduced by reacting 5-fluoropyridine-2-amine with piperazine in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Cyclization to form pyridazinone: The final step involves the cyclization of the intermediate with a suitable reagent, such as hydrazine hydrate, under reflux conditions to form the pyridazinone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]-1H-pyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridazinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted pyridazinone derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

5-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]-1H-pyridazin-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: Its unique chemical properties make it a candidate for the development of novel materials with specific functionalities.

    Pharmaceutical Research: It is explored for its potential use in drug development, particularly in the design of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 5-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]-1H-pyridazin-4-one involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and piperazine moiety can enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds such as 3-methyl-6-phenyl-1,2,4-triazine-5-one share a similar core structure and exhibit comparable biological activities.

    Fluoropyridine Derivatives: Compounds like 2-fluoro-5-nitropyridine have similar fluorine-substituted pyridine rings and are used in various chemical and biological studies.

Uniqueness

5-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]-1H-pyridazin-4-one is unique due to the combination of its fluoropyridine and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]-1H-pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O2/c15-10-1-2-13(16-7-10)19-3-5-20(6-4-19)14(22)11-8-17-18-9-12(11)21/h1-2,7-9H,3-6H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUHEFUAZWOIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)F)C(=O)C3=CNN=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.